5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide 5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2227198-84-5
VCID: VC11670406
InChI: InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19-/m0/s1
SMILES: CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C
Molecular Formula: C28H35F2N5O2S
Molecular Weight: 543.7 g/mol

5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide

CAS No.: 2227198-84-5

Cat. No.: VC11670406

Molecular Formula: C28H35F2N5O2S

Molecular Weight: 543.7 g/mol

* For research use only. Not for human or veterinary use.

5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide - 2227198-84-5

Specification

CAS No. 2227198-84-5
Molecular Formula C28H35F2N5O2S
Molecular Weight 543.7 g/mol
IUPAC Name 5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2S)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19-/m0/s1
Standard InChI Key NXTKFBGDLDPFLB-HKUYNNGSSA-N
Isomeric SMILES C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)C[C@@H]4CCCN4C(=O)C=C
SMILES CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C
Canonical SMILES CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (CAS 2227198-84-5) features a benzimidazole scaffold substituted at the N1 position with a pyrrolidinylmethyl group bearing a prop-2-enoyl moiety. The C5 position of the benzimidazole is functionalized with a [(2S)-3,3-dimethylbutan-2-yl]aminomethyl group, while the C2 position is linked to a thiophene-2-carboxamide unit with a difluoromethyl substituent .

Stereochemical Features

  • The (2S) configuration at both the pyrrolidine and 3,3-dimethylbutan-2-yl groups imposes strict spatial constraints, likely influencing target binding kinetics .

  • The acryloyl group (prop-2-enoyl) introduces electrophilic reactivity, a hallmark of covalent inhibitors targeting cysteine residues in enzymes such as kinases .

Physicochemical Data

PropertyValueSource
Molecular FormulaC<sub>28</sub>H<sub>35</sub>F<sub>2</sub>N<sub>5</sub>O<sub>2</sub>S
Molecular Weight543.7 g/mol
Purity≥97% (HPLC)
SolubilityNot reported
Storage Stability1095 days at -20°C

Synthesis and Characterization

Synthetic Pathways

While explicit synthetic protocols remain undisclosed, retro-synthetic analysis suggests:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions .

  • Stereoselective Alkylation: Introduction of the (2S)-3,3-dimethylbutan-2-ylamine group via reductive amination or nucleophilic substitution .

  • Acryloylation: Michael addition of acryloyl chloride to the pyrrolidine nitrogen, preserving stereochemistry .

Analytical Validation

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 543.7 .

  • Chromatography: HPLC purity ≥97% (UV detection at 254 nm) .

  • Stereochemical Assurance: Chiral HPLC and optical rotation data validate the (2S) configurations .

ParameterSpecificationSource
Skin IrritationH315: Causes skin irritation
Eye DamageH319: Causes serious eye damage
Acute ToxicityH302: Harmful if swallowed

Precautions

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .

  • First Aid: For eye exposure, rinse immediately with water for 15 minutes .

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